
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea is a chemical compound with the molecular formula C19H31N3O and a molecular weight of 317.46894 g/mol . This compound is known for its unique structure, which includes a phenyl group, a piperidine ring, and a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea involves several steps. One common method includes the reaction of 1,1-diethylurea with 3-phenyl-3-(2-piperidinopropyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Scientific Research Applications
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
1,1-Diethyl-3-phenyl-3-(2-piperidinopropyl)urea can be compared with other similar compounds, such as:
1,1-Diethyl-3-phenylurea: Lacks the piperidine ring, which may result in different chemical and biological properties.
3-Phenyl-3-(2-piperidinopropyl)urea: Lacks the diethyl groups, which can affect its reactivity and interactions.
1,1-Diethyl-3-(2-piperidinopropyl)urea: Lacks the phenyl group, leading to different substitution reactions and biological activities.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of structural variations in chemical research.
Properties
CAS No. |
96368-36-4 |
|---|---|
Molecular Formula |
C19H31N3O |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1,1-diethyl-3-phenyl-3-(2-piperidin-1-ylpropyl)urea |
InChI |
InChI=1S/C19H31N3O/c1-4-20(5-2)19(23)22(18-12-8-6-9-13-18)16-17(3)21-14-10-7-11-15-21/h6,8-9,12-13,17H,4-5,7,10-11,14-16H2,1-3H3 |
InChI Key |
HMPFOCDWHBWJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N(CC(C)N1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


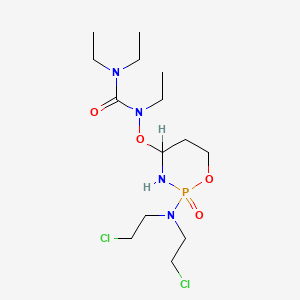
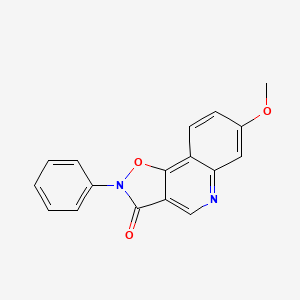
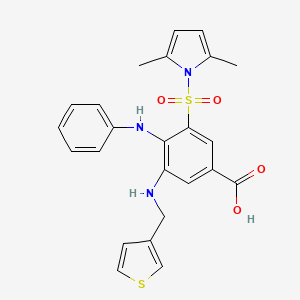
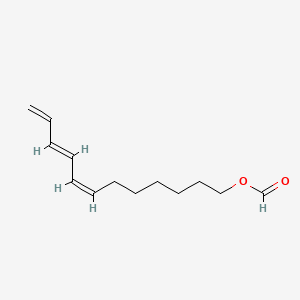

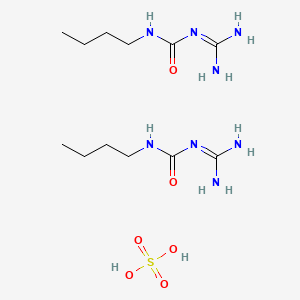



![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)

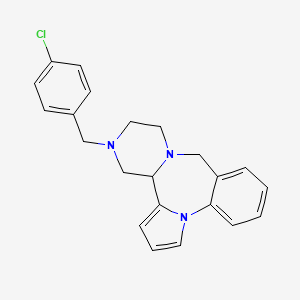
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)

